molecular formula C24H19F2N3O4S B13385184 2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B13385184
M. Wt: 483.5 g/mol
InChI Key: FIDLLEYNNRGVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which includes multiple functional groups such as fluorine atoms, a benzothiepin ring, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiepin Ring: The initial step involves the synthesis of the benzothiepin ring system. This can be achieved through a cyclization reaction of a suitable precursor, such as a dibenzothiepin derivative, under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Triazatricyclo Framework: The triazatricyclo framework is constructed through a series of cyclization reactions involving nitrogen-containing precursors.

    Final Assembly: The final step involves the coupling of the benzothiepin and triazatricyclo intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. Green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the benzothiepin ring, using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaOH, KCN, NH3 (Ammonia)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Reduced benzothiepin derivatives

    Substitution: Fluorine-substituted derivatives

Scientific Research Applications

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves its interaction with specific molecular targets. For instance, in the context of its antiviral activity, it inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, thereby blocking viral RNA transcription and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione lies in its combination of the benzothiepin ring, fluorine atoms, and triazatricyclo framework, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 2-(7,8-Difluoro-6,11-dihydrobenzo[c] benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic molecule with potential pharmaceutical applications. Its unique structural features suggest significant interactions with biological targets, making it a candidate for various therapeutic uses.

Chemical Structure and Properties

This compound features a tricyclic core structure that includes a difluorobenzo-thiepin moiety and several functional groups that may influence its biological activity. The molecular formula is C27H23F2N3O7SC_{27}H_{23}F_2N_3O_7S with a molecular weight of approximately 571.6 g/mol.

PropertyValue
Molecular FormulaC27H23F2N3O7S
Molecular Weight571.6 g/mol
IUPAC Name[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate
Density1.400±0.06 g/cm³ (Predicted)
Boiling Point379.5±42.0 °C (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors and alter their activity, leading to therapeutic effects.
  • Antiviral Activity : Similar compounds have shown efficacy against influenza viruses by blocking viral transcription and replication processes.

Biological Activity Studies

Research has indicated that derivatives of the benzothiepin structure possess various biological activities:

Antiviral Activity

Several studies have highlighted the antiviral properties of similar compounds:

  • Baloxavir Marboxil : An antiviral drug that shares a structural similarity with the target compound has been approved for treating influenza by inhibiting the endonuclease activity of the viral polymerase .

Antidepressant Potential

The structural features suggest that this compound may also exhibit antidepressant-like effects due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

  • Influenza Treatment : A study demonstrated that compounds similar to the target molecule effectively inhibited influenza virus replication in vitro by targeting the viral polymerase complex .
  • Neurotransmitter Interaction : Research indicated that certain benzothiepin derivatives modulated serotonin receptors, suggesting potential applications in treating mood disorders.

Properties

Molecular Formula

C24H19F2N3O4S

Molecular Weight

483.5 g/mol

IUPAC Name

2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2

InChI Key

FIDLLEYNNRGVFR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.